![molecular formula C7H2Cl2FN3 B14059011 2,4-Dichloro-5-fluoropyrido[3,4-d]pyrimidine](/img/structure/B14059011.png)
2,4-Dichloro-5-fluoropyrido[3,4-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-5-fluoropyrido[3,4-d]pyrimidine is a heterocyclic compound that contains both chlorine and fluorine atoms It is a derivative of pyrimidine, a six-membered ring structure with two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-fluoropyrido[3,4-d]pyrimidine typically involves the reaction of 5-fluorouracil with trichloroethylene and triphosgene in the presence of a tertiary amine catalyst. The reaction is carried out under reflux conditions for 2 to 24 hours, followed by the removal of the water layer and evaporation of methylbenzene. The resulting solution is then distilled to obtain the desired compound .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for higher yield and purity. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure the efficient conversion of starting materials to the final product. The purity of the compound can reach over 98%, making it suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dichloro-5-fluoropyrido[3,4-d]pyrimidine undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or alkoxides.
Coupling Reactions: The compound can participate in Suzuki coupling reactions with boronic acids in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophiles: Amines, alkoxides, and phenols are commonly used nucleophiles for substitution reactions.
Catalysts: Palladium acetate and triphenylphosphine are used in coupling reactions.
Major Products Formed
Substitution Products: 2,4-Diamino-5-fluoropyrimidine derivatives.
Coupling Products: 2-Chloro-5-fluoro-4-(4-fluorophenyl)pyrimidine.
Applications De Recherche Scientifique
2,4-Dichloro-5-fluoropyrido[3,4-d]pyrimidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-5-fluoropyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound inhibits the activity of these enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dichloro-5-fluoropyrimidine: A closely related compound with similar chemical properties and applications.
2,4-Diamino-5-fluoropyrimidine: Another derivative used in medicinal chemistry for the development of kinase inhibitors.
Uniqueness
2,4-Dichloro-5-fluoropyrido[3,4-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various substitution and coupling reactions makes it a versatile building block for the synthesis of complex molecules with potential therapeutic applications .
Propriétés
Formule moléculaire |
C7H2Cl2FN3 |
|---|---|
Poids moléculaire |
218.01 g/mol |
Nom IUPAC |
2,4-dichloro-5-fluoropyrido[3,4-d]pyrimidine |
InChI |
InChI=1S/C7H2Cl2FN3/c8-6-5-3(10)1-11-2-4(5)12-7(9)13-6/h1-2H |
Clé InChI |
ZLGBHUVDZCSPPF-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(=C(C=N1)F)C(=NC(=N2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


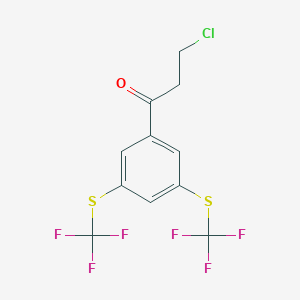
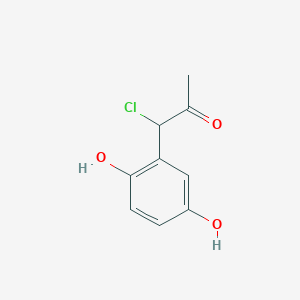

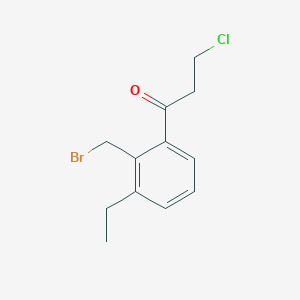
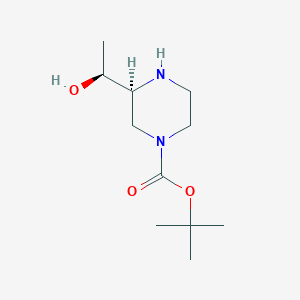
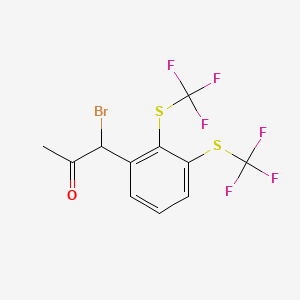
![Methyl 2-(1,1-dichloro-4-oxo-1,1a,2,3,4,8b-hexahydrobenzo[a]cyclopropa[c][7]annulen-3-yl)-2-oxoacetate](/img/structure/B14058978.png)

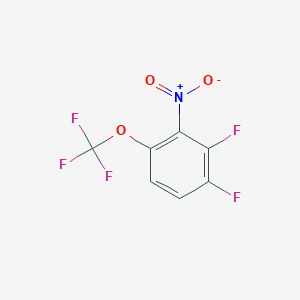

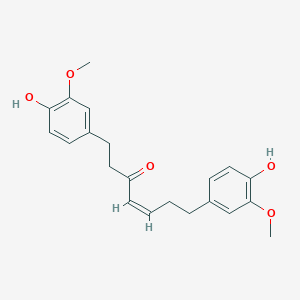
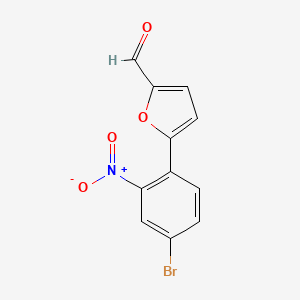
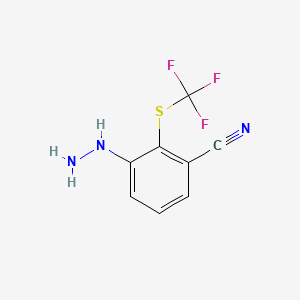
![7-Isobutyl-4,5-dihydronaphtho[2,1-d]isoxazole-3-carboxylic acid](/img/structure/B14059027.png)
